Methyl 4-amino-2-hydroxy-3-methylbutanoate Methyl 4-amino-2-hydroxy-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17727741
InChI: InChI=1S/C6H13NO3/c1-4(3-7)5(8)6(9)10-2/h4-5,8H,3,7H2,1-2H3
SMILES:
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

Methyl 4-amino-2-hydroxy-3-methylbutanoate

CAS No.:

Cat. No.: VC17727741

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-2-hydroxy-3-methylbutanoate -

Specification

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name methyl 4-amino-2-hydroxy-3-methylbutanoate
Standard InChI InChI=1S/C6H13NO3/c1-4(3-7)5(8)6(9)10-2/h4-5,8H,3,7H2,1-2H3
Standard InChI Key XACQXAYSNYXQEM-UHFFFAOYSA-N
Canonical SMILES CC(CN)C(C(=O)OC)O

Introduction

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of methyl 4-amino-2-hydroxy-3-methylbutanoate derivatives is detailed in EP0225311A2, which outlines a multi-step process involving:

  • Formation of Protected Oxo-Amino Intermediates:

    • Starting from N-BOC-protected amino acids, imidazolide intermediates are generated using imidazole and carbonyl diimidazole (CDI) .

    • Reaction with magnesium enolates of malonic acid monoesters yields protected oxo-amino butanoate esters.

    • Example: Methyl (4S)-oxo-3-N-BOC-amino-4-phenylbutanoate is synthesized with a reported yield of 85% .

  • Stereoselective Reduction:

    • Catalytic hydrogenation (e.g., Raney nickel at 7 bar H₂) reduces the ketone group to a hydroxyl group, producing diastereomeric mixtures .

    • Chromatographic separation on silica gel (ethyl acetate/hexane) isolates (3S,4S) and (3R,4S) isomers .

Table 1: Representative Synthesis Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Imidazolide FormationCDI, THF, 0°C9298.5
Enolate ReactionMg enolate, DMSO, RT8597.0
HydrogenationRaney Ni, MeOH, 7 bar H₂7895.5

Physicochemical Properties

Data extrapolated from related compounds and patent examples suggest:

  • Melting Point: 182–184°C (for phenyl-substituted analog) .

  • Solubility: Miscible in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol .

  • Stability: Hydrolytically sensitive under acidic or basic conditions, requiring storage at −20°C under nitrogen .

Table 2: Comparative Physicochemical Data

PropertyMethyl 4-Amino-2-Hydroxy-3-Methylbutanoate(S)-Methyl 2-Hydroxy-3-Methylbutanoate
Molecular FormulaC₇H₁₃NO₃C₆H₁₀O₃
Molecular Weight159.18 g/mol130.14 g/mol
LogP (Predicted)−0.7−0.2

Industrial Applications and Market Analysis

Pharmaceutical Intermediate

  • Peptide Synthesis: The compound serves as a precursor to statin analogs, leveraging its chiral centers for enantioselective drug design .

  • Antihypertensive Agents: Derivatives are investigated for angiotensin-converting enzyme (ACE) inhibition .

Market Consumption Trends

The global consumption of related butanoate esters is projected to grow at a CAGR of 4.2% (2025–2046), driven by demand in Asia-Pacific pharmaceutical sectors .

Table 3: Regional Consumption (2025 Forecast)

RegionConsumption (MT/year)Market Share (%)
Asia-Pacific1,24048.5
North America68026.6
Europe54021.1

Future Research Directions

  • Enzymatic Resolution: Explore lipase-mediated kinetic resolution to improve stereoselectivity.

  • Continuous Flow Synthesis: Investigate microreactor systems to enhance diastereomer separation efficiency.

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